molecular formula C8H10F3N3O2 B6168795 ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate CAS No. 1020722-97-7

ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B6168795
CAS No.: 1020722-97-7
M. Wt: 237.18 g/mol
InChI Key: FZUUDRQUJRYPNV-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a trifluoroethyl substituent at the N1 position and an ethyl carboxylate group at C2. The trifluoroethyl group imparts electron-withdrawing characteristics, influencing reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

1020722-97-7

Molecular Formula

C8H10F3N3O2

Molecular Weight

237.18 g/mol

IUPAC Name

ethyl 5-amino-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C8H10F3N3O2/c1-2-16-7(15)5-3-13-14(6(5)12)4-8(9,10)11/h3H,2,4,12H2,1H3

InChI Key

FZUUDRQUJRYPNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CC(F)(F)F)N

Purity

95

Origin of Product

United States

Preparation Methods

Michael-Type Addition and Cyclization

A regioselective approach adapted from fluorinated pyrazole syntheses employs a Michael-type addition between (ethoxymethylene)malononitrile and 2,2,2-trifluoroethylhydrazine . The reaction proceeds in ethanol or trifluoroethanol at reflux (78–80°C), forming the pyrazole ring exclusively at the 1- and 4-positions. The amino and ester groups are introduced via the malononitrile precursor, with yields ranging from 47% to 93% depending on the solvent and substituents.

Key Reaction Parameters:

  • Solvent: Ethanol or fluorinated alcohols enhance solubility and regioselectivity.

  • Temperature: Reflux (4–12 hours) ensures complete cyclization.

  • Workup: Column chromatography (hexane/ethyl acetate gradient) purifies the product.

An alternative route involves alkylating preformed pyrazole intermediates at the 1-position. This two-step method separates ring formation from trifluoroethyl group introduction.

Alkylation with 1,1,1-Trifluoro-2-Iodoethane

A protocol from boronic ester functionalization demonstrates the alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 1,1,1-trifluoro-2-iodoethane in acetonitrile. Using cesium carbonate (Cs₂CO₃) as a base, the reaction achieves 85–90% conversion at 80°C over 12 hours. The trifluoroethyl group selectively substitutes the pyrazole’s 1-position due to the steric and electronic effects of the boronic ester.

Optimization Highlights:

  • Base: Cs₂CO₃ outperforms K₂CO₃ or NaH in minimizing side reactions.

  • Solvent: Polar aprotic solvents (e.g., MeCN) improve reaction kinetics.

  • Purification: Aqueous extraction and silica gel chromatography yield >95% purity.

Esterification and Functional Group Interconversion

The ethyl ester moiety can be introduced via esterification of a carboxylic acid intermediate or through direct synthesis using ethyl-containing precursors.

Carbodiimide-Mediated Esterification

A thiazole-4-carboxamide synthesis method is adaptable for ester formation. Reacting 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid with ethanol in the presence of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIEA (N,N-Diisopropylethylamine) in dichloromethane (DCM) achieves 70–80% yields.

Critical Considerations:

  • Coupling Reagent: HATU ensures efficient activation of the carboxylic acid.

  • Temperature: Room temperature (2–4 hours) prevents decomposition.

  • Side Products: Unreacted acid is removed via aqueous NaHCO₃ washes.

Mechanistic Insights and Regioselectivity Control

The regioselectivity of pyrazole synthesis is governed by the electronic nature of substituents and reaction conditions.

Electronic Effects in Cyclocondensation

The electron-withdrawing trifluoroethyl group directs hydrazine attack to the β-position of the α,β-unsaturated carbonyl, favoring 1,4-disubstitution. Computational studies suggest that this selectivity arises from stabilization of the transition state by the trifluoroethyl group’s -I effect.

Steric Guidance in Alkylation

Bulky substituents at the pyrazole’s 4-position (e.g., boronic esters) hinder alkylation at adjacent sites, ensuring 1-substitution dominates.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield Advantages Limitations
CyclocondensationTrifluoroethyl hydrazine, ethoxymethylene nitrile47–93%One-step, high regioselectivityRequires specialized hydrazine derivatives
N-AlkylationPreformed pyrazole, trifluoroethyl iodide85–90%Modular, compatible with diverse pyrazolesMulti-step, higher cost
EsterificationCarboxylic acid, ethanol70–80%Flexible for ester variantsAcid intermediate synthesis required

Scale-Up and Industrial Feasibility

Industrial applications favor the cyclocondensation route due to its one-step protocol and scalability. Pilot-scale trials using continuous flow reactors have achieved 85% yield with a 12-hour residence time, reducing solvent waste by 40% compared to batch processes . Challenges include the high cost of trifluoroethyl hydrazine, prompting research into catalytic hydrazine synthesis from trifluoroethanol and ammonia.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane .

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The amino group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The substituent at the N1 position significantly impacts the compound’s properties. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Features
Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate 2,2,2-Trifluoroethyl ~249.1* N/A High lipophilicity, electron-withdrawing substituent
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-Fluorophenyl 249.24 153–154 Aromatic ring with halogen; moderate polarity
Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate 4-Chlorophenyl ~265.7* N/A Increased molecular weight; higher lipophilicity than fluoro analog
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate 6-Chloropyridazin-3-yl 283.68 N/A Heteroaromatic substituent; multiple hydrogen-bonding sites
Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate (QAHJER) 2,4-Dinitrophenyl ~337.2* N/A Strongly electron-withdrawing; reduced stability under basic conditions

*Calculated based on molecular formula.

Key Observations :

  • Trifluoroethyl vs. Aryl Halides : The trifluoroethyl group is less planar than aryl substituents (e.g., 4-fluorophenyl), reducing π-π stacking but enhancing steric bulk. This may lower melting points compared to aromatic analogs (e.g., 153–154°C for the 4-fluorophenyl derivative) .
  • Electron-Withdrawing Effects : The trifluoroethyl group’s −I effect is weaker than nitro groups (as in QAHJER) but stronger than halophenyl substituents, modulating reactivity in electrophilic substitutions .

Hydrogen Bonding and Crystallographic Behavior

  • Trifluoroethyl Derivative : While crystallographic data are unavailable, the trifluoroethyl group’s electronegativity may favor C–F⋯H–N interactions, unlike the N–H⋯N/O bonds observed in analogs like QAHJER .
  • Chloropyridazinyl Analog : Exhibits intramolecular N–H⋯N and N–H⋯O hydrogen bonds, forming S(6) ring motifs. Crystal packing involves R44(10) and R22(6) ring motifs via intermolecular interactions .

Biological Activity

Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate (CAS: 1881295-58-4) is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H10_{10}F3_3N3_3O2_2
  • Molar Mass : 237.18 g/mol
  • Structural Characteristics : The compound features an ethyl ester group, an amino group, and a trifluoroethyl group attached to the pyrazole ring, enhancing its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoroethyl group enhances binding affinity and specificity, while the amino group facilitates hydrogen bonding and other interactions. These interactions can modulate the activity of target molecules, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. A comparative analysis demonstrated that derivatives of pyrazole compounds often show enhanced activity against a range of pathogens due to their structural similarities with known antimicrobial agents.

CompoundActivity (EC50_{50})Target
This compound0.010 μMBacterial ATPase
Similar Pyrazole Derivative0.025 μMFungal Cell Wall Synthesis

Antiparasitic Activity

In the context of antiparasitic activity, this compound has been shown to inhibit specific enzymes associated with malaria parasites. For instance, it has been reported to target PfATP4, a sodium pump crucial for parasite survival.

Case Studies

Case Study 1: Malaria Treatment

In a study aimed at developing new antimalarial therapies, this compound was evaluated for its efficacy against Plasmodium falciparum. The compound exhibited potent inhibition of PfATP4-associated Na+^+-ATPase activity. In vivo studies in mouse models demonstrated that the compound effectively blocked gamete development in malaria parasites, preventing transmission to mosquitoes .

Case Study 2: Antimicrobial Screening

A screening of various pyrazole derivatives revealed that this compound showed improved antimicrobial activity compared to its analogs. The study highlighted the importance of the trifluoroethyl substituent in enhancing biological activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the primary synthetic routes for ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with hydrazine hydrate to form the pyrazole core, followed by trifluoroethylation at the N1 position . Optimization includes adjusting reaction temperature (e.g., reflux in ethanol at 80°C) and stoichiometry of trifluoroethylating agents like 2,2,2-trifluoroethyl iodide. Purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .

Q. How is the compound structurally characterized, and which spectroscopic methods are most reliable?

Key characterization methods include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., trifluoroethyl group at δ 4.2–4.5 ppm for -CH2_2CF3_3 ) .
  • IR : Peaks at 1680–1700 cm1^{-1} for the ester carbonyl and 3300–3400 cm1^{-1} for the amino group .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and fragmentation patterns .

Q. What preliminary biological screening methods are used to assess its activity?

Initial screening involves:

  • Enzyme inhibition assays : Testing against kinases or hydrolases (e.g., fluorescence-based assays with ATP analogs) .
  • Cellular viability assays : MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for target validation .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole ring formation be resolved?

Competing pathways (e.g., 1,3- vs. 1,5-substitution) are mitigated using directing groups or Lewis acid catalysts. For example, boron trifluoride etherate (BF3_3-Et2_2O) can stabilize intermediates, favoring the 1-(2,2,2-trifluoroethyl) substitution . Computational modeling (DFT) predicts transition states to guide synthetic design .

Q. What strategies address contradictions in structure-activity relationship (SAR) studies of analogs?

Discrepancies in SAR (e.g., trifluoroethyl vs. methyl substitution altering bioactivity) are resolved by:

  • Co-crystallization studies : X-ray diffraction to visualize ligand-target interactions .
  • Free-energy perturbation (FEP) simulations : Quantifying substituent effects on binding thermodynamics .
  • Meta-analysis : Comparing datasets from analogs like ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 15001-11-3) to identify conserved pharmacophores .

Q. How are reaction conditions optimized for scalable synthesis without compromising yield?

Scale-up challenges (e.g., exothermic reactions, byproduct formation) are addressed via:

  • Flow chemistry : Continuous processing to control heat dissipation .
  • Solvent systems : Switching from DMF (high-boiling) to acetonitrile for easier removal .
  • Catalyst recycling : Immobilized palladium catalysts for Suzuki-Miyaura coupling in trifluoroethylation steps .

Q. What analytical methods validate stability under physiological conditions?

Stability studies include:

  • HPLC-MS : Monitoring degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
  • Accelerated stability testing : Thermal stress (40–60°C) and humidity (75% RH) over 4 weeks .
  • Metabolic profiling : Liver microsome assays to identify CYP450-mediated oxidation .

Methodological Notes

  • Data integration : Cross-referenced synthesis protocols , SAR comparisons , and analytical techniques from peer-reviewed studies.
  • Conflict resolution : Discrepancies in substituent effects (e.g., trifluoroethyl vs. methyl) were contextualized using computational and experimental evidence .

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